TP-472N
Description
Significance of Epigenetic Modulators in Biological Systems
Epigenetics refers to inheritable modifications in gene expression that occur without changes to the DNA sequence itself mdpi.com. These modifications, including DNA methylation and histone modifications (such as acetylation and methylation), are crucial for regulating gene expression, maintaining cellular identity, and enabling cellular responses to environmental cues mdpi.comheraldopenaccess.usoup.com. They facilitate the structural packing and unwinding of the genome, thereby regulating the transcriptomic landscape researchgate.net.
Dysregulation of epigenetic processes can contribute significantly to the development of various diseases, including cancer mdpi.combohrium.com. Unlike genetic alterations, epigenetic changes are reversible, making epigenetic modulators attractive targets for therapeutic intervention mdpi.combohrium.com. The discovery of epigenetic modulators, categorized as "writers," "erasers," "readers," and "remodelers," has illuminated previously underappreciated biological mechanisms underlying disease researchgate.netbohrium.com. By targeting these marks, it is possible to restore normal gene expression patterns, inhibit tumor growth, and potentially reverse drug resistance, leading to enhanced treatment outcomes mdpi.com.
Principles and Applications of Small Molecule Chemical Probes in Epigenetics
Small molecule chemical probes are well-characterized, drug-like compounds designed to potently and selectively modulate the function of specific protein targets in biological systems caymanchem.comaacrjournals.orgtandfonline.com. They serve as invaluable laboratory reagents that complement genetic approaches, such as RNA interference (RNAi) or CRISPR, by offering greater control over the extent and kinetics of target modulation tandfonline.comnih.govnih.gov.
The application of chemical genetics, utilizing these probes, allows researchers to investigate the functions of gene products by directly altering protein activity nih.govnih.gov. This approach is particularly powerful in epigenetics, where probes can inhibit epigenetic protein function, thereby altering the epigenetic state of loci and the expression of relevant genes nih.gov. Key attributes of high-quality chemical probes include a defined mechanism of action, appropriate selectivity (ideally >30-fold for protein targets within the same gene family), high potency (IC50 or Kd <100 nM), and demonstrated functional target modulation in cell-based systems (IC50 <1 µM) aacrjournals.orgtandfonline.comd-nb.info. They are crucial for linking a specific protein target to a biological or disease phenotype, facilitating target validation in drug discovery caymanchem.comaacrjournals.orgnih.gov.
The Foundational Role of Inactive Control Compounds in Chemical Biology
Contextualizing TP-472N within the Landscape of Epigenetic Chemical Probes
This compound is a well-characterized inactive control compound specifically developed for the epigenetic chemical probe TP-472 chemicalprobes.orgsigmaaldrich.comtocris.comthesgc.orgbio-techne.comsigmaaldrich.commedchemexpress.com. The active probe, TP-472, is a selective inhibitor targeting bromodomain-containing proteins BRD9 and BRD7 thesgc.orgsigmaaldrich.com. These proteins are components of chromatin remodeling complexes, such as the SWI/SNF (switch/sucrose non-fermentable) BAF and PBAF complexes, which play key roles in transcription control thesgc.org.
This compound is structurally similar to TP-472 but is designed to be biologically inactive against the target bromodomains thesgc.org. Specifically, this compound demonstrates inactivity against BRD9, with an inhibition greater than 20 µM sigmaaldrich.comtocris.comthesgc.orgbio-techne.comsigmaaldrich.com. This characteristic makes this compound an essential tool for validating the on-target effects observed with TP-472 in epigenetic research. The development of both TP-472 and its negative control this compound was a collaborative effort between Takeda and the Structural Genomics Consortium (SGC), highlighting its status as a high-quality research tool sigmaaldrich.comthesgc.orgsigmaaldrich.com.
The physical and chemical properties of this compound are detailed below:
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Weight | 306.36 | tocris.com |
| Molecular Formula | C19H18N2O2 | tocris.comthesgc.org |
| Purity (HPLC) | ≥98% | tocris.com |
| CAS Number | 2080306-24-5 | tocris.com |
| PubChem ID | 124201853 | tocris.com |
| Inactivity (BRD9) | >20 µM | sigmaaldrich.comtocris.comthesgc.orgbio-techne.comsigmaaldrich.com |
This compound's role as an inactive control is crucial for researchers investigating the biological functions of BRD9 and BRD7. By comparing the cellular responses to TP-472 with those to this compound, scientists can confidently attribute observed phenotypes to the specific inhibition of BRD9/7 by TP-472, rather than to non-specific interactions or off-target effects. This rigorous approach is fundamental to advancing the understanding of epigenetic mechanisms and their implications in health and disease.
Structure
3D Structure
Properties
IUPAC Name |
1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(22)17-11-16(19-20-9-4-10-21(17)19)15-5-2-3-6-18(15)23-12-14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQWBZAMTQTECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=N2)C3=CC=CC=C3OCC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101143826 | |
| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2080306-24-5 | |
| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Design and Specificity of Tp 472n As a Control Compound
Structural Relationship to TP-472: An Active Bromodomain Protein 9/7 Probe
TP-472N is structurally related to TP-472, an established potent and selective chemical probe for bromodomain-containing proteins BRD9 and BRD7. TP-472 was developed through a collaborative effort between Takeda and the Structural Genomics Consortium (SGC) and represents a distinct chemotype compared to previously available BRD9/7 probes thesgc.orgsigmaaldrich.com. TP-472 exhibits high potency, with a dissociation constant (Kd) of 33 nM for BRD9 and 340 nM for BRD7, as determined by isothermal titration calorimetry (ITC) thesgc.orgsigmaaldrich.commedchemexpress.comrndsystems.comtocris.comglpbio.comrsc.orgbio-techne.comcaymanchem.com. It also demonstrates over 30-fold selectivity for BRD9 over most other bromodomain family members, with BRD7 being the primary exception due to its high homology thesgc.orgsigmaaldrich.commedchemexpress.comrndsystems.comtocris.comglpbio.comrsc.orgbio-techne.comcaymanchem.com.
The structural difference between TP-472 and this compound lies in a key modification designed to abrogate binding affinity. TP-472 contains a cyclopropylamino-formyl group attached to a methyl-phenyl moiety, whereas this compound features a cyclopropyl-methoxy group linked to a phenyl ring thesgc.orgtocris.comcaymanchem.comtocris.comsigmaaldrich.com. This subtle alteration in the functional group and its attachment point is critical for the engineered inactivity of this compound.
Rational Design Principles for Engineered Inactivity in Null Probes
The rational design of null probes, such as this compound, is a fundamental principle in chemical biology to ensure the specificity of active chemical probes thesgc.orgsigmaaldrich.comrsc.orgsigmaaldrich.comnih.govrsc.org. Null probes are intentionally designed to be structurally similar to their active counterparts but lack the specific biological activity, typically due to a minor chemical modification in a region critical for target binding thesgc.orgsigmaaldrich.comrsc.org. This design allows researchers to differentiate between on-target effects mediated by the active probe and off-target or phenotypic effects that might arise from non-specific interactions or general compound properties biorxiv.orgoup.comresearchgate.net. By comparing the results obtained with the active probe (e.g., TP-472) and its inactive negative control (this compound), researchers can confidently attribute observed biological outcomes to the specific inhibition or modulation of the intended target biorxiv.orgresearchgate.net.
Characterization of Absent Bromodomain Binding Affinity for BRD9 and BRD7
The characterization of this compound rigorously confirms its intended inactivity against its target bromodomains, BRD9 and BRD7. This is crucial for its utility as a reliable negative control in discerning specific biological effects.
Quantitative Assessment of this compound Inactivity Against BRD9 Bromodomain
Quantitative assessments have demonstrated that this compound exhibits negligible binding affinity for the BRD9 bromodomain. Specifically, this compound is reported to be inactive against BRD9, with a Kd value greater than 20 µM thesgc.orgsigmaaldrich.comtocris.comsigmaaldrich.com. This contrasts sharply with the potent binding of its active analog, TP-472, which has a Kd of 33 nM for BRD9 thesgc.orgsigmaaldrich.commedchemexpress.comrndsystems.comtocris.comglpbio.comrsc.orgbio-techne.comcaymanchem.com. The significant difference in binding affinity underscores the success of the rational design in rendering this compound functionally inert against BRD9.
Table 1: Binding Affinity of TP-472 and this compound for BRD9 Bromodomain
| Compound | Target | Kd (nM) | Reference |
| TP-472 | BRD9 | 33 | thesgc.orgsigmaaldrich.commedchemexpress.comrndsystems.comtocris.comglpbio.comrsc.orgbio-techne.comcaymanchem.com |
| This compound | BRD9 | >20,000 | thesgc.orgsigmaaldrich.comtocris.comsigmaaldrich.com |
Quantitative Assessment of this compound Inactivity Against BRD7 Bromodomain
While specific quantitative Kd values for this compound against BRD7 are not explicitly detailed in the same manner as for BRD9 in the provided sources, it is broadly stated that this compound is "inactive against other bromodomains" thesgc.orgsigmaaldrich.comtocris.comsigmaaldrich.com. Given its role as a negative control for the BRD9/7 probe TP-472, and the high homology between BRD9 and BRD7, it can be inferred that this compound also lacks significant binding to BRD7, consistent with its general inactivity against bromodomains. For context, TP-472 demonstrates a Kd of 340 nM for BRD7 thesgc.orgsigmaaldrich.commedchemexpress.comrndsystems.comtocris.comglpbio.comrsc.orgbio-techne.comcaymanchem.com.
Table 2: Binding Affinity of TP-472 and this compound for BRD7 Bromodomain
| Compound | Target | Kd (nM) | Reference |
| TP-472 | BRD7 | 340 | thesgc.orgsigmaaldrich.commedchemexpress.comrndsystems.comtocris.comglpbio.comrsc.orgbio-techne.comcaymanchem.com |
| This compound | BRD7 | Inactive (>20,000 for bromodomains) | thesgc.orgsigmaaldrich.comtocris.comsigmaaldrich.com |
Comprehensive Selectivity Profiling of this compound Across Diverse Protein Targets
Comprehensive selectivity profiling is a critical step in the characterization of chemical probes and their controls to identify any unintended off-target interactions that could confound experimental results pelagobio.combiognosys.com.
Evaluation of Off-Target Binding Interactions in Broad Diversity Screens
This compound, along with TP-472, has undergone broad diversity screening using platforms such as the Eurofins CEREP Diversity Profile thesgc.org. This screening aims to measure binding to a wide range of receptors, ion channels, and enzymes at a concentration of 10 µM thesgc.org. In these screens, results showing an inhibition or stimulation lower than 50% are generally considered to represent non-significant effects thesgc.org.
This compound demonstrated minimal binding to a variety of off-targets, with all reported interactions falling below the 50% significance threshold thesgc.org. Specific observations for this compound included:
Adenosine A1 receptor: 35% inhibition thesgc.org
Adenosine A3 receptor: 23% inhibition thesgc.org
Melatonin receptor MT1: 47% inhibition thesgc.org
Cl- channel (GABA-gated): 20% inhibition thesgc.org
These results indicate that this compound maintains a high degree of selectivity and does not exhibit significant off-target binding interactions across the diverse panel of targets screened thesgc.org. Furthermore, in studies evaluating the potentiation of TAK-243 cytotoxicity, this compound did not significantly impact the IC50 of TAK-243, unlike its active analog TP-472, which showed off-target inhibition of the efflux transporter ABCG2 biorxiv.orgresearchgate.net. This further supports this compound's utility as a clean negative control.
Table 3: Selectivity Profiling of this compound (Inhibition/Stimulation at 10 µM)
| Target Class | Specific Target | Inhibition/Stimulation (% of control) | Significance (Threshold < 50%) | Reference |
| Receptors | Adenosine A1 receptor | 35% | Not significant | thesgc.org |
| Receptors | Adenosine A3 receptor | 23% | Not significant | thesgc.org |
| Receptors | Melatonin receptor MT1 | 47% | Not significant | thesgc.org |
| Ion Channels | Cl- channel (GABA-gated) | 20% | Not significant | thesgc.org |
Methodological Frameworks for Utilizing Tp 472n in Academic Research
Strategies for Employing TP-472N in Biochemical Assays
In biochemical assays, this compound is instrumental in establishing the specificity of active probes and controlling for non-specific interactions that might otherwise confound results.
The validation of active probe specificity in recombinant protein-based assays is critical for confirming that an observed effect is due to the probe's interaction with its intended target. This compound, as a negative control, plays a pivotal role in this process. For instance, TP-472 and this compound have been subjected to broad screening against a diverse panel of receptors, ion channels, and enzymes (Eurofins CEREP Diversity Profile) at a concentration of 10 µM thesgc.org. The results demonstrated that this compound exhibited minimal binding or inhibition, with effects generally below 50% inhibition or stimulation of control, indicating a lack of significant interaction with these diverse biological targets thesgc.org. This contrasts with TP-472's potent inhibition of BRD9 (KD 33 nM) and BRD7 (KD 340 nM) thesgc.orgtocris.com. The sustained inactivity of this compound against bromodomains, specifically its activity greater than 20 µM against BRD9, reinforces its utility in confirming the on-target specificity of TP-472 in assays utilizing purified or recombinant bromodomain proteins thesgc.orgtocris.com.
Table 1: Selectivity Profile of this compound in Eurofins CEREP Diversity Profile (Partial Data)
| Target Class/Specific Target | This compound Binding/Inhibition (% of control) @ 10 µM thesgc.org |
| Adenosine A1 receptor | 35% |
| Adenosine A3 receptor | 23% |
| Melatonin receptor MT1 | 47% |
| Cl- channel (GABA-gated) | 20% |
| BRD9 | >20 µM (inactive) thesgc.org |
| Other Bromodomains | >20 µM (inactive) thesgc.org |
In in vitro systems, non-specific interactions can lead to misleading results. This compound serves as a vital control to differentiate between specific target engagement and artifactual or non-specific binding. Its structurally similar but inactive nature allows researchers to attribute observed effects to the specific biological activity of the active probe (TP-472) rather than to general compound properties such as solubility, aggregation, or off-target binding to unrelated proteins caymanchem.comucl.ac.uk. By comparing the outcomes of assays treated with TP-472 versus this compound, researchers can confidently exclude effects arising from non-specific molecular interactions, thereby enhancing the robustness of in vitro findings ucl.ac.uk.
Integration of this compound in Cell-Based Assays
The application of this compound in cell-based assays is paramount for understanding the cellular pharmacology of active probes and for validating functional and phenotypic readouts in a complex cellular environment.
A critical application of this compound is in discerning on-target versus off-target cellular effects of active probes. Chemical probes, while designed for specificity, can sometimes exhibit unintended interactions within the cellular milieu tocris.comcaymanchem.com. This compound, as a chemotype-matched negative control, helps to identify such off-target activities. For instance, in a study investigating the potentiation of TAK-243 cytotoxicity by epigenetic probes, TP-472 was found to significantly enhance TAK-243's effect biorxiv.orgbiorxiv.orgresearchgate.net. However, its negative control, this compound, did not phenocopy this effect, showing no significant changes in the IC50 of TAK-243 biorxiv.orgbiorxiv.org. This observation, combined with further mechanistic investigations, revealed that TP-472's potentiation was due to an off-target inhibition of the efflux transporter ATP-binding cassette subfamily G member 2 (ABCG2), rather than its intended BRD9/7 activity biorxiv.orgresearchgate.netnih.gov. This example highlights how this compound is crucial for uncovering and validating whether a cellular phenotype is a direct consequence of the active probe's intended target modulation or an unforeseen off-target interaction biorxiv.orgresearchgate.netnih.gov.
Table 2: Impact of TP-472 and this compound on TAK-243 Cytotoxicity in RPMI 8226 Myeloma Cells
| Compound Treatment (5 µM) | Effect on TAK-243 Cytotoxicity (IC | Implication biorxiv.orgresearchgate.netnih.gov |
| TP-472 | Significant potentiation (reduced IC | Off-target ABCG2 inhibition |
| This compound | No significant change in IC | Lack of ABCG2 inhibition |
This compound is also essential for validating functional and phenotypic readouts in cellular contexts. When an active probe like TP-472 elicits a specific cellular phenotype (e.g., changes in gene expression, cell viability, or differentiation), the parallel use of this compound allows researchers to confirm that the observed phenotype is indeed linked to the active probe's specific mechanism of action caymanchem.comucl.ac.uk. For example, if a cell viability decrease occurs at concentrations where the target is inhibited by the active probe (as measured by a biomarker), and the inactive control (this compound) does not induce similar cell death, it strongly suggests a target-specific effect caymanchem.com. This comparative approach strengthens the causal link between target modulation and the observed cellular phenotype, providing a higher degree of confidence in the research findings caymanchem.comucl.ac.uk.
Utilization of this compound in Preclinical Mechanistic Investigations
Control for Non-Specific Biological Responses in Complex Cellular and Animal Models
In academic research, the use of chemical probes like TP-472 necessitates the inclusion of appropriate controls to ascertain that observed phenotypic changes are directly attributable to the intended target modulation rather than off-target interactions or general cellular toxicity. This compound is specifically designed to fulfill this role as a negative control for TP-472. It shares a similar chemical structure with TP-472 but exhibits negligible activity against BRD9 (inactive at >20 µM) and other bromodomains nih.govguidetoimmunopharmacology.org. This structural similarity, coupled with functional inactivity, makes this compound an invaluable tool for validating the specificity of TP-472's effects.
For instance, in studies investigating the impact of BRD9/7 inhibition, parallel experiments are conducted where cells or animal models are treated with TP-472 and this compound at comparable concentrations. If a particular biological response, such as altered gene expression or cell proliferation, is observed with TP-472 but not with this compound, it provides strong evidence that the effect is mediated through BRD9/7 inhibition and not through non-specific interactions with other cellular components or general compound-induced stress. This methodological rigor is crucial in complex cellular and animal models where numerous pathways and cellular processes can be inadvertently affected by chemical agents.
A study investigating combinatorial anticancer drug screens highlighted the importance of negative controls. While TP-472 potentiated the cytotoxicity of TAK-243 (a ubiquitin-activating enzyme inhibitor), its negative control, this compound, generally did not significantly impact TAK-243 cytotoxicity, reinforcing the on-target activity of TP-472. However, it was noted that in some contexts, negative control compounds, including this compound, could not entirely exclude a subset of off-target effects, particularly concerning ABCG2 inhibition, suggesting the need for comprehensive validation strategies. This underscores that while negative controls are vital, researchers must remain vigilant for potential unpredicted off-target activities.
The Structural Genomics Consortium (SGC) plays a significant role in providing well-characterized chemical probes like TP-472 and their corresponding negative controls, such as this compound, to the research community to promote open-access research and enable rigorous target validation nih.gov.
Elucidation of Target-Dependent Phenotypes in Disease Models
TP-472 has been extensively utilized in disease models to elucidate the target-dependent phenotypes associated with BRD7/9 inhibition. The concurrent use of this compound is essential to confirm that observed effects are indeed due to the specific modulation of BRD7/9.
Melanoma Tumor Growth Inhibition Research has demonstrated that TP-472 effectively blocks melanoma tumor growth in both in vitro cell cultures and in vivo mouse xenograft models. Mechanistic studies employing transcriptome-wide mRNA sequencing revealed that TP-472 treatment leads to the downregulation of genes encoding various extracellular matrix (ECM) proteins, including integrins, collagens, and fibronectins. Concurrently, TP-472 treatment has been shown to upregulate several pro-apoptotic genes, such as BAX, MDM2, and CDKN1A, thereby promoting apoptosis and inhibiting melanoma growth.
The following table summarizes key findings related to TP-472's effects on gene expression in melanoma cells:
| Cell Line | TP-472 Concentration | Duration | Observed Effect on ECM Genes | Observed Effect on Pro-Apoptotic Genes | Reference |
| A375 | 5 µM, 10 µM | 24 h | Downregulation of ECM genes | Not specified in this context | |
| A375 | 0.1-10 µM | 24 h | Not specified in this context | Upregulation (BAX, MDM2, CDKN1A) |
In in vivo studies, TP-472 (20 mg/kg; intraperitoneal injection; three times a week for 5 weeks) significantly inhibited subcutaneous tumor growth in a melanoma xenograft mouse model. These findings collectively identify TP-472 as a potential therapeutic agent for melanoma, with its effects being attributable to BRD7/9 inhibition, as supported by the use of this compound in control experiments.
Pancreatic Ductal Adenocarcinoma (PDAC) Cancer Stem Cell Modulation TP-472 has also been investigated for its role in pancreatic ductal adenocarcinoma (PDAC), particularly concerning cancer stem cells (CSCs). Studies have shown that BRD9 inhibitors, including TP-472, significantly reduce the expression of CSC markers (CD133+/OCT4+/SSEA4+) and the number of CSC spheres in various PDAC cell lines and primary cells derived from surgically resected PDAC tumors. Crucially, the corresponding inactive negative control compound, this compound, did not induce these effects in any of the tested cell lines or tumor-derived cells, providing strong evidence that the observed modulation of CSC phenotypes was directly mediated by BRD9 inhibition.
The table below illustrates the differential impact of TP-472 and this compound on PDAC cancer stem cell markers:
| Compound | Effect on OCT4+/CD133+/SSEA4+ Triple Positive CSCs | Effect on CSC Sphere Numbers | Reference |
| TP-472 | Reduced | Reduced | |
| This compound | No significant effect | No significant effect |
Furthermore, genetic knockdown of BRD9 was found to phenocopy the effects of TP-472 in reducing tumor spheres, further validating BRD9 as the relevant target for the observed anti-CSC activity. This highlights the utility of this compound in conjunction with genetic approaches to confirm target specificity in complex disease contexts.
Research Findings and Insights Derived from Tp 472n Application
Confirmation of BRD9/7 Specificity for TP-472 in Epigenetic Gene Regulation Studies
The specificity of TP-472 for BRD9 and BRD7 has been rigorously confirmed through various epigenetic gene regulation studies. TP-472's potent binding affinities (K_d values of 33 nM for BRD9 and 340 nM for BRD7) underscore its selective inhibitory action on these bromodomains. nih.gov This selectivity is critical for attributing observed biological effects directly to BRD9/7 inhibition.
The use of TP-472N, the negative control for TP-472, has been vital in validating the specificity of TP-472's effects. In studies investigating the impact of BRD9 inhibition, TP-472 consistently showed specific effects, while its inactive counterpart, this compound, did not induce similar changes, thereby confirming that the observed biological outcomes were indeed mediated by BRD9/7 inhibition by TP-472.
Table 1: Potency and Selectivity of TP-472
| Target | Dissociation Constant (K_d) | Selectivity |
| BRD9 | 33 nM | >30-fold over other bromodomains (except BRD7) nih.gov |
| BRD7 | 340 nM | - nih.gov |
Exclusion of Off-Target Effects in Combinatorial Anticancer Drug Potentiation Studies
In combinatorial anticancer drug potentiation studies, TP-472, among other epigenetic probes, was identified to significantly potentiate the cytotoxicity of certain anticancer agents, such as TAK-243, a ubiquitin-activating enzyme (UBA1) inhibitor. Mechanistically, this potentiation was found to be exerted by an off-target inhibition of the efflux transporter ATP-binding cassette subfamily G member 2 (ABCG2). This highlights the importance of comprehensive analysis to differentiate between intended target-mediated effects and unforeseen off-target activities.
In contrast to TP-472, its negative control this compound generally did not phenocopy the active probe's effects on TAK-243 cytotoxicity. This indicated that this compound itself did not significantly inhibit the efflux transporter ABCG2 or potentiate the cytotoxicity of TAK-243. This distinction is crucial for interpreting the results of combinatorial studies, as it helps to isolate the effects caused by the intended target inhibition from those caused by off-target interactions.
The comparative analysis between TP-472 and this compound was essential for distinguishing between target-mediated and non-specific cytotoxicity potentiation. While TP-472's primary role is BRD9/7 inhibition, its observed potentiation of TAK-243 cytotoxicity was attributed to its off-target inhibition of ABCG2. The lack of such potentiation by this compound helped to confirm that the ABCG2 inhibition was a property of the active probe (TP-472) and not a general artifact of the compound class or experimental setup. This underscores the value of negative controls in identifying and characterizing off-target effects.
Validation of BRD9 Inhibition in Pancreatic Cancer Stem Cell Research
TP-472 has been extensively utilized in pancreatic cancer stem cell (CSC) research to validate the therapeutic potential of BRD9 inhibition. Studies have identified BRD9 inhibitors, including TP-472, as compounds capable of reducing the percentage of CSCs and influencing their characteristics.
In studies on pancreatic ductal adenocarcinoma (PDAC) cancer stem cells, TP-472 effectively reduced the numbers of CSCs positive for markers such as OCT4, CD133, and SSEA4, and significantly reduced their sphere formation (a measure of self-renewal capacity). Importantly, the corresponding inactive negative control compound, this compound, did not reduce CSC marker expression or affect self-renewal capacity in any of the tested cell lines or tumor-derived cells. This absence of effect by this compound reinforces that the observed anti-CSC activity of TP-472 was specifically mediated through BRD9 inhibition.
The inhibition of BRD9 by TP-472 has been shown to induce differentiation of therapy-resistant cancer stem cells into a more therapy-responsive population, thereby potentially sensitizing pancreatic cancers to conventional therapies. This BRD9-mediated differentiation effect in malignant cell populations was confirmed by the reduction in CSC markers and self-renewal capacity observed with TP-472, which was not seen with its negative control this compound. The ability of TP-472 to disrupt enhancer-promoter looping and transcription of stemness genes in CSCs further elucidates the BRD9-mediated mechanism of action.
Comparative Analysis and Future Directions in Chemical Probe Design
Evaluation of TP-472N's Utility Relative to Other BRD9/7 Control Compounds and Chemotypes
This compound's primary value lies in its close structural resemblance to the active probe TP-472, belonging to a distinct chemotype from other published BRD9/7 inhibitors. This structural similarity is a key feature for a negative control, as it helps to ensure that any observed phenotypic differences between the active and inactive compounds are due to the specific inhibition of the target (on-target effects) rather than differences in physicochemical properties or off-target interactions.
While other chemotypes of BRD9/7 inhibitors exist, such as the quinolone-based LP99 and the thienopyridone-based I-BRD9, the availability and characterization of their corresponding inactive controls are not as prominently documented as that of this compound for TP-472. For instance, while BI-7273 and BI-9564 are well-known BRD9/7 inhibitors, the discussion around their dedicated, structurally analogous negative controls is less prevalent in the public domain.
The utility of this compound is underscored by its demonstrated lack of significant binding to BRD9, with a reported dissociation constant (KD) of over 20 µM, in stark contrast to the nanomolar affinity of TP-472. This significant drop-off in activity, despite the minor structural modification, provides a high degree of confidence when used in parallel with TP-472 to attribute cellular effects to BRD9/7 inhibition.
| Compound | Chemotype | Target(s) | BRD9 Binding Affinity (KD) | BRD7 Binding Affinity (KD) | Notes |
|---|---|---|---|---|---|
| TP-472 | Novel Heterocycle | BRD9/7 | 33 nM | 340 nM | Potent and cell-active probe |
| This compound | Novel Heterocycle | Inactive Control | > 20,000 nM | Not reported | Structurally similar to TP-472 |
| BI-7273 | Pyridinone derivative | BRD9/7 | ~9 nM | ~27 nM | Potent dual inhibitor |
| BI-9564 | Pyridinone derivative | BRD9/7 | ~100 nM | ~1200 nM | More selective for BRD9 over BRD7 |
| I-BRD9 | Thienopyridone | BRD9 | ~20 nM | > 70-fold selectivity over BRD7 | Highly selective BRD9 probe |
Best Practices for Employing Null Probes in Ensuring Reproducible Research Outcomes
The use of null or inactive probes like this compound is a cornerstone of rigorous chemical biology research. To ensure the reproducibility of findings, several best practices should be adhered to:
Concurrent Experimentation: The active probe (TP-472) and the inactive control (this compound) should always be used in parallel under identical experimental conditions. This includes the same concentrations, incubation times, and cell systems.
Dose-Response Curves: Establishing a clear dose-response relationship for the active probe is crucial, while the inactive control should show no significant effect even at the highest concentrations tested.
Phenotypic Confirmation: Any cellular phenotype observed with the active probe, such as changes in gene expression or cell proliferation, should be absent when cells are treated with the inactive control. For example, in studies investigating the role of BRD9/7 in melanoma, the anti-proliferative effects of TP-472 would be validated if this compound fails to elicit the same response. nih.gov
Target Engagement Assays: Cellular target engagement assays should be employed to confirm that the active probe binds to BRD9/7 within the cell at concentrations where the phenotype is observed, while the inactive control does not.
Orthogonal Approaches: Whenever possible, the findings obtained using a chemical probe and its inactive control should be validated using orthogonal methods, such as genetic knockdown (e.g., siRNA or CRISPR/Cas9) of the target protein.
Implications of this compound's Profile for the Development of Next-Generation Chemical Probes and Inactive Controls
The design and characterization of the TP-472/TP-472N pair offer valuable lessons for the development of future chemical probes. The minimal structural modification that leads to a profound loss of activity in this compound highlights the importance of specific molecular interactions for target binding. This knowledge can be leveraged to guide the design of next-generation probes with improved potency and selectivity.
Key implications include:
Structure-Based Design: A detailed understanding of the co-crystal structure of the active probe with its target is invaluable. It allows for the rational design of inactive controls by modifying key interacting moieties, as was likely done for this compound.
Minimalist Modifications: The ideal inactive control should have the smallest possible structural change relative to the active probe to minimize alterations in physicochemical properties. This reduces the likelihood of introducing new off-target effects in the control compound.
Early-Stage Development: Inactive controls should be developed and characterized in parallel with the active probe from the early stages of the discovery process. This integrated approach ensures that a suitable control is available for robust biological validation.
Comprehensive Profiling: Both the active probe and its inactive control should undergo extensive selectivity profiling against a broad panel of relevant targets to identify any potential off-target activities.
The profile of this compound serves as a benchmark for what constitutes a high-quality inactive control, emphasizing the need for a deep understanding of the structure-activity relationship (SAR) of a chemical series.
Future Research Avenues for Investigating the Broader Impact of this compound's Role in Chemical Biology Validation
While the primary role of this compound is to serve as a negative control for TP-472, its utility could be expanded in several future research directions to further enhance the rigor of chemical biology studies:
Probing Off-Target Effects: In instances where TP-472 shows an unexpected phenotype, this compound can be a valuable tool to investigate if this effect is due to an off-target interaction of the core chemical scaffold.
Understanding Compound Liabilities: Systematic studies using pairs of active/inactive probes like TP-472/TP-472N across various cellular models can help to build a knowledge base of potential compound liabilities and non-specific effects associated with particular chemotypes.
Educational Tool: The clear-cut activity difference between TP-472 and this compound makes this pair an excellent educational tool for training researchers on the critical importance of using appropriate controls in chemical biology.
Development of Advanced Inactive Controls: Research could focus on developing "ultra-pure" inactive controls, where the structural modification is so minimal (e.g., a single atom substitution) that it is highly unlikely to introduce any new biological activity, thus providing an even higher level of confidence in on-target validation.
Q & A
Basic Research Questions
Q. What are the structural and functional characteristics of TP-472N as a BRD7/9 inhibitor?
- Methodological Answer : Characterize this compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm its molecular structure (C₁₉H₁₈N₂O₂, MW 306.36). Validate its inhibitory activity via fluorescence polarization assays targeting BRD7/9 bromodomains, using a negative control setup to isolate specific binding effects . Compare dissociation constants (Kd) with known inhibitors to establish selectivity profiles.
Q. How can researchers validate BRD7/9 inhibition in vitro using this compound?
- Methodological Answer : Design dose-response experiments with this compound in DMSO solutions (e.g., 15 mg/mL stock). Use cell-free assays (e.g., AlphaScreen) to measure competitive binding against acetylated histone peptides. Include controls such as vehicle-only (DMSO) and non-target bromodomain inhibitors to rule off-target effects. Calculate IC₅₀ values using nonlinear regression models .
Q. What are the standard protocols for preparing and storing this compound solutions?
- Methodological Answer : Dissolve this compound in DMSO to a stock concentration of 15 mg/mL, aliquot into glass vials, and store at 2–8°C to prevent degradation. For working solutions, dilute in cell culture media to final concentrations (e.g., 1–100 µM), ensuring DMSO content ≤0.1% to avoid cytotoxicity. Validate stability via HPLC at regular intervals .
Q. Which experimental controls are essential when testing this compound in cellular assays?
- Methodological Answer : Include (1) Negative controls (vehicle-only and inactive structural analogs), (2) Positive controls (validated BRD7/9 inhibitors like BI-9564), and (3) Cell viability controls (MTT assays) to distinguish inhibitory effects from cytotoxicity. Use siRNA knockdown of BRD7/9 as a genetic validation step .
Q. How to design dose-response experiments for this compound to assess efficacy and toxicity?
- Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–100 µM) in triplicate. Measure endpoints like cell proliferation (via ATP assays) and apoptosis (caspase-3 activation). Apply the Hill equation to calculate EC₅₀ and CC₅₀ values. Statistically compare results to controls using ANOVA with post-hoc Tukey tests .
Advanced Research Questions
Q. How can researchers address off-target effects observed in this compound studies?
- Methodological Answer : Perform chemoproteomic profiling (e.g., thermal shift assays or affinity pulldown/MS) to identify non-BRD7/9 targets. Validate findings using CRISPR-Cas9 knockout models of suspected off-target proteins. Cross-reference results with databases like ChEMBL to assess specificity .
Q. What strategies optimize this compound for in vivo pharmacokinetic and pharmacodynamic studies?
- Methodological Answer : Formulate this compound in biocompatible carriers (e.g., PEGylated liposomes) to enhance solubility and bioavailability. Conduct pilot studies in rodents to assess plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS. Align dosing regimens with NIH guidelines for preclinical reproducibility .
Q. How to resolve conflicting data between this compound and other BRD inhibitors in transcriptional regulation studies?
- Methodological Answer : Systematically compare experimental conditions (e.g., cell lines, assay endpoints, and treatment durations). Perform meta-analysis of RNA-seq datasets to identify consensus pathways (e.g., MYC or NF-κB). Use Bayesian statistics to quantify uncertainty in effect sizes .
Q. What integrative approaches link this compound’s biochemical activity to multi-omics datasets?
- Methodological Answer : Combine ChIP-seq (for BRD7/9 chromatin occupancy) with proteomic and metabolomic profiling after this compound treatment. Apply pathway enrichment tools (e.g., GSEA or Ingenuity) to map mechanistic networks. Validate hypotheses using CRISPR-interference (CRISPRi) models .
Q. How to develop predictive models for this compound’s therapeutic potential in heterogeneous disease models?
- Methodological Answer : Train machine learning models on high-content screening data (e.g., dose-response matrices across cancer cell lines). Incorporate features like genomic biomarkers (e.g., BRD7/9 expression levels) and drug combination synergy scores. Validate models in patient-derived xenografts (PDX) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
